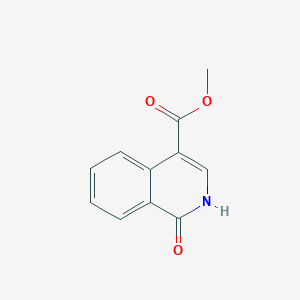
















|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14]C)=O)=[CH:4][NH:3]1.[OH-].[Na+].Cl.O=C1C2C(=CC=CC=2)C(C(O)=O)=CN1.S(Cl)(Cl)=O.[Cl-].[CH3:38][O:39][C:40](=[O:43])[CH2:41][NH3+:42].C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>CO.ClCCl.CN(C)C=O>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([NH:42][CH2:41][C:40]([O:39][CH3:38])=[O:43])=[O:14])=[CH:4][NH:3]1 |f:1.2,6.7,9.10|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.093 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
2-methoxy-2-oxoethanaminium chloride
|
|
Quantity
|
0.245 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].COC(C[NH3+])=O
|
|
Name
|
|
|
Quantity
|
0.383 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature and, with ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered off through a Büchner funnel
|
|
Type
|
WASH
|
|
Details
|
washed with cold methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The filter cake was air-dried
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 5 ml of dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography (ethyl acetate:n-heptane 2:1)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C(=O)NCC(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |